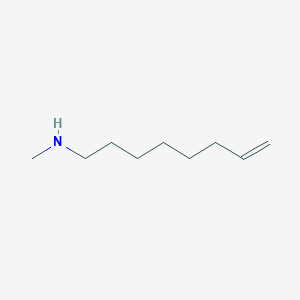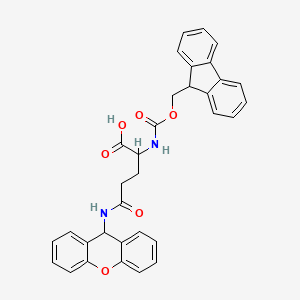
N-Fmoc-N5-xanthen-9-yl-D-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-d-gln(xan)-oh is a compound used primarily in the field of peptide synthesis. It is a derivative of glutamine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-gln(xan)-oh typically involves the protection of the amino group of d-glutamine with an Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The xanthenyl (xan) group is introduced to protect the side chain of the glutamine. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of Fmoc-d-gln(xan)-oh follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is attached to a resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-gln(xan)-oh undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-d-gln(xan)-oh is incorporated at desired positions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-d-gln(xan)-oh is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide structures.
Biology
In biological research, peptides synthesized using Fmoc-d-gln(xan)-oh are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
In medicine, these peptides are used in the development of peptide-based drugs and vaccines. They are also used in diagnostic assays and as therapeutic agents.
Industry
In the industrial sector, Fmoc-d-gln(xan)-oh is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of Fmoc-d-gln(xan)-oh involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of d-glutamine, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is selectively removed, allowing the amino group to react with other amino acids to form peptide bonds. The xanthenyl group protects the side chain of glutamine, ensuring the integrity of the peptide structure.
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-gln(trt)-oh: Another protected form of d-glutamine, where the side chain is protected by a trityl (trt) group.
Fmoc-d-asp(otbu)-oh: A protected form of d-aspartic acid with a tert-butyl (otbu) group protecting the side chain.
Fmoc-d-lys(boc)-oh: A protected form of d-lysine with a tert-butoxycarbonyl (boc) group protecting the side chain.
Uniqueness
Fmoc-d-gln(xan)-oh is unique due to the xanthenyl group, which provides specific protection to the side chain of glutamine. This protection is crucial for certain peptide synthesis applications where the integrity of the side chain is essential.
Properties
Molecular Formula |
C33H28N2O6 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38) |
InChI Key |
DQGRFJKGDGJKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


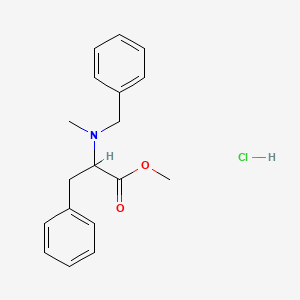
![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

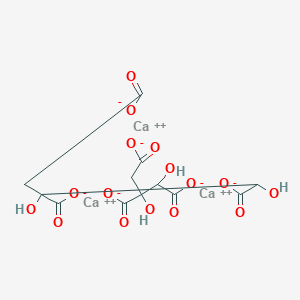
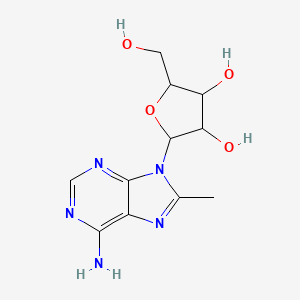


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
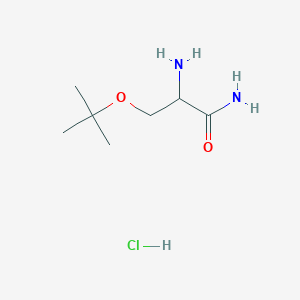
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
